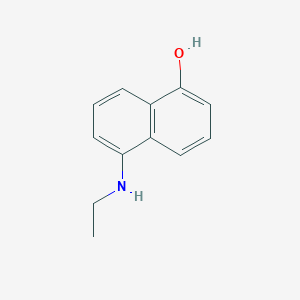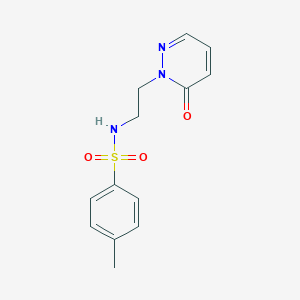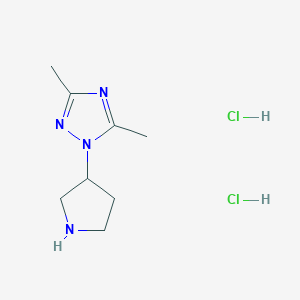
5-Methyl-1-(3-p-tolyloxy-propyl)-1H-indole-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-1-(3-p-tolyloxy-propyl)-1H-indole-2,3-dione is a synthetic compound that has been extensively studied for its potential in scientific research. It is commonly referred to as MTPI and is known for its unique chemical structure and properties.
作用機序
MTPI is a selective serotonin receptor agonist that binds to the 5-HT1A and 5-HT7 receptors. It has been found to modulate the activity of these receptors, leading to changes in neurotransmitter release and neuronal activity. The mechanism of action of MTPI is complex and involves multiple pathways, including the G protein-coupled receptor signaling pathway, the cAMP/PKA signaling pathway, and the MAPK/ERK signaling pathway.
Biochemical and Physiological Effects:
MTPI has been found to have a wide range of biochemical and physiological effects. It has been shown to increase serotonin release and inhibit the reuptake of serotonin, leading to an increase in serotonin levels in the brain. MTPI has also been found to modulate the activity of other neurotransmitters such as dopamine and norepinephrine. In addition, MTPI has been found to have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
MTPI has several advantages for use in lab experiments. It is a highly selective agonist for the 5-HT1A and 5-HT7 receptors, making it a valuable tool for studying the role of these receptors in various physiological and pathological conditions. MTPI has also been found to have low toxicity and high stability, making it suitable for long-term experiments. However, MTPI has limitations in terms of its solubility and bioavailability, which can affect its efficacy in certain experiments.
将来の方向性
There are several future directions for research on MTPI. One area of interest is the development of MTPI analogs with improved pharmacokinetic properties. Another area of interest is the use of MTPI in the treatment of neurological disorders such as depression, anxiety, and schizophrenia. Further research is also needed to fully understand the mechanism of action of MTPI and its potential as a therapeutic agent.
合成法
MTPI is synthesized through a multi-step process involving the reaction of indole-2,3-dione with p-tolyl magnesium bromide, followed by reaction with 3-chloropropyl bromide. The final product is obtained through a purification process using column chromatography. The synthesis method has been optimized to yield high purity and high yield of MTPI.
科学的研究の応用
MTPI has been extensively studied for its potential in scientific research. It has been found to have a wide range of applications in various fields such as medicinal chemistry, pharmacology, and neuroscience. MTPI has been used as a tool to study the role of serotonin receptors in the brain, and its potential as a therapeutic agent for various neurological disorders.
特性
IUPAC Name |
5-methyl-1-[3-(4-methylphenoxy)propyl]indole-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-13-4-7-15(8-5-13)23-11-3-10-20-17-9-6-14(2)12-16(17)18(21)19(20)22/h4-9,12H,3,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZQUZYIZOWKFCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCN2C3=C(C=C(C=C3)C)C(=O)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24807667 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

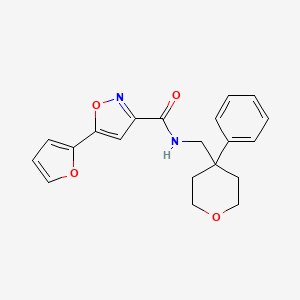
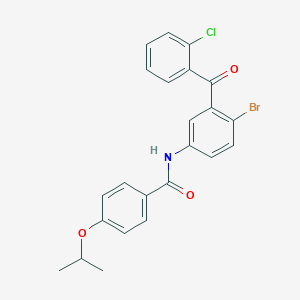
![N-allyl-2-[hydroxy(phenyl)acetyl]hydrazinecarbothioamide](/img/structure/B2623720.png)
![(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(2-(trifluoromethyl)phenyl)methanone](/img/structure/B2623723.png)
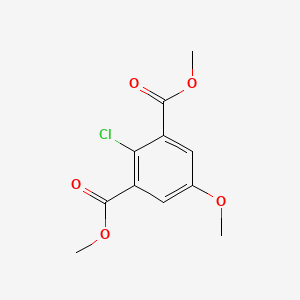
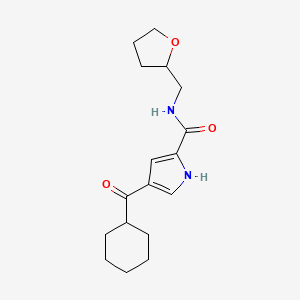
![1-[(4-fluorophenyl)methyl]-4-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2623727.png)
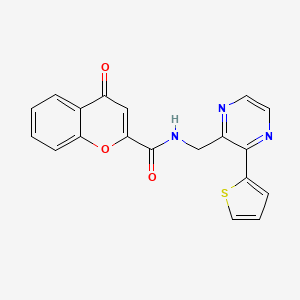
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethylbenzenesulfonamide](/img/structure/B2623734.png)
![2-(2,5-dimethylbenzenesulfonamido)-N-[1-(pyridin-2-yl)pyrrolidin-3-yl]acetamide](/img/structure/B2623736.png)
![5-(3,5-dimethoxyphenyl)-1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2623737.png)
